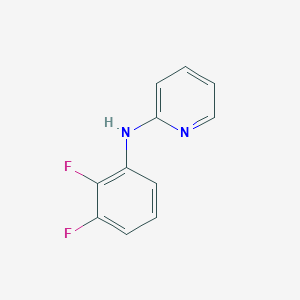
N-(2,3-Difluorophenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Difluorophenyl)pyridin-2-amine: is an organic compound with the molecular formula C11H8F2N2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(2,3-Difluorophenyl)pyridin-2-amine involves the nucleophilic substitution of a halogenated pyridine derivative with a difluoroaniline.
Suzuki-Miyaura Coupling: Another approach involves the Suzuki-Miyaura coupling reaction between a boronic acid derivative of pyridine and a halogenated difluoroaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,3-Difluorophenyl)pyridin-2-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of amine derivatives with reduced aromaticity. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine, nitric acid
Major Products:
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry: N-(2,3-Difluorophenyl)pyridin-2-amine is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated aromatic amines are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased lipophilicity and resistance to degradation .
Mécanisme D'action
The mechanism of action of N-(2,3-Difluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic environment of the molecule .
Comparaison Avec Des Composés Similaires
- N-(2-Fluorophenyl)pyridin-2-amine
- N-(3-Fluorophenyl)pyridin-2-amine
- N-(4-Fluorophenyl)pyridin-2-amine
Comparison: N-(2,3-Difluorophenyl)pyridin-2-amine is unique due to the presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring. This dual fluorination can significantly alter the compound’s electronic properties, making it more electron-withdrawing and potentially more reactive in certain chemical reactions compared to its mono-fluorinated analogs .
Propriétés
Numéro CAS |
227805-81-4 |
|---|---|
Formule moléculaire |
C11H8F2N2 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
N-(2,3-difluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8F2N2/c12-8-4-3-5-9(11(8)13)15-10-6-1-2-7-14-10/h1-7H,(H,14,15) |
Clé InChI |
UHNKEVNTJSWKMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


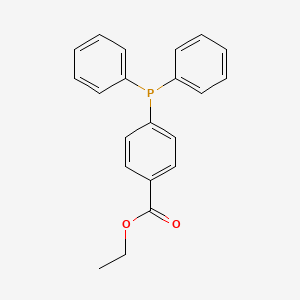
![N-{4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14243177.png)


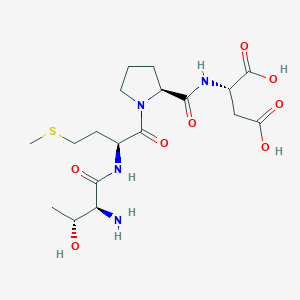
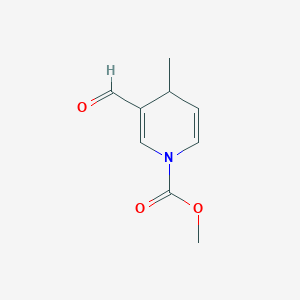
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)

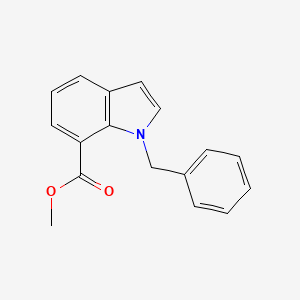
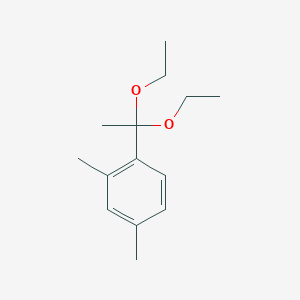
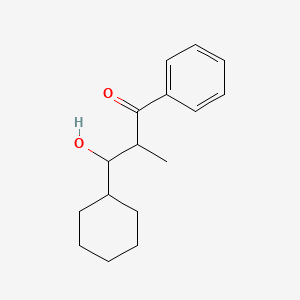
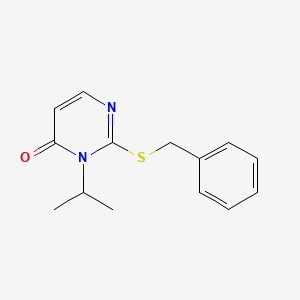
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14243224.png)
